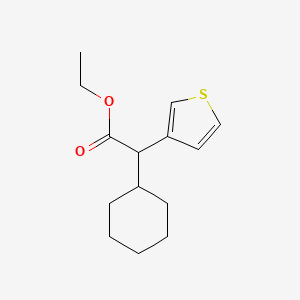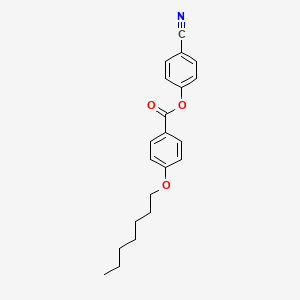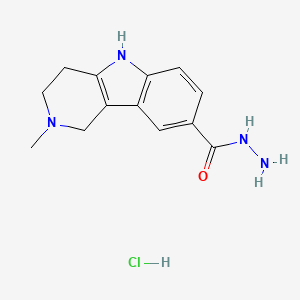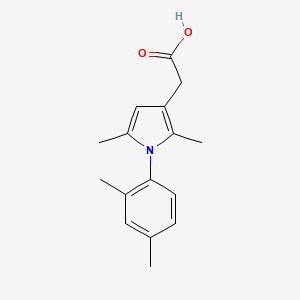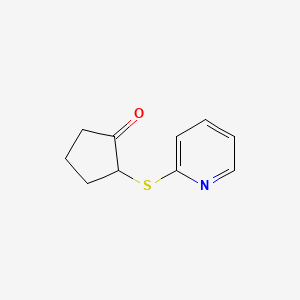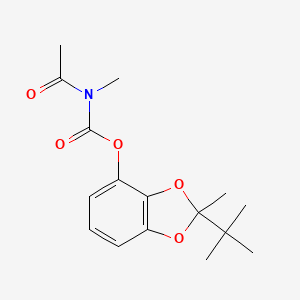![molecular formula C15H30O B14658735 1-[(Prop-1-en-2-yl)oxy]dodecane CAS No. 52169-28-5](/img/structure/B14658735.png)
1-[(Prop-1-en-2-yl)oxy]dodecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(Prop-1-en-2-yl)oxy]dodecane is an organic compound with the molecular formula C15H30O It is a member of the ether family, characterized by the presence of an alkoxy group attached to a hydrocarbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Prop-1-en-2-yl)oxy]dodecane typically involves the reaction of dodecanol with propylene oxide under basic conditions. The reaction can be represented as follows:
C12H25OH+CH2=CH-CH3→C12H25O-CH2-CH=CH2
This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which acts as a catalyst to facilitate the formation of the ether bond.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reactants and optimized reaction conditions, such as temperature and pressure, is crucial to achieve high yields and product purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(Prop-1-en-2-yl)oxy]dodecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the double bond in the prop-1-en-2-yl group to a single bond, forming saturated ethers.
Substitution: The alkoxy group can participate in nucleophilic substitution reactions, leading to the formation of different ether derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are typical for reducing double bonds.
Substitution: Nucleophiles such as halides (e.g., NaBr) can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Dodecanoic acid and propylene oxide derivatives.
Reduction: Saturated ethers such as 1-[(propyl)oxy]dodecane.
Substitution: Various ether derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-[(Prop-1-en-2-yl)oxy]dodecane has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable emulsions.
Industry: Utilized in the production of surfactants and emulsifiers for various industrial applications.
Mécanisme D'action
The mechanism of action of 1-[(Prop-1-en-2-yl)oxy]dodecane involves its interaction with biological membranes and proteins. The compound can integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect the function of membrane-bound proteins and enzymes, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-[(Prop-1-en-2-yl)oxy]hexane: A shorter-chain ether with similar chemical properties but different physical characteristics.
1-[(Prop-1-en-2-yl)oxy]octane: Another ether with a medium-length hydrocarbon chain, used in similar applications.
1-[(Prop-1-en-2-yl)oxy]decane: A compound with a slightly shorter chain, exhibiting similar reactivity and applications.
Uniqueness
1-[(Prop-1-en-2-yl)oxy]dodecane is unique due to its longer hydrocarbon chain, which imparts distinct physical properties such as higher boiling point and hydrophobicity. These properties make it particularly useful in applications requiring stable emulsions and surfactants with enhanced performance.
Propriétés
Numéro CAS |
52169-28-5 |
|---|---|
Formule moléculaire |
C15H30O |
Poids moléculaire |
226.40 g/mol |
Nom IUPAC |
1-prop-1-en-2-yloxydodecane |
InChI |
InChI=1S/C15H30O/c1-4-5-6-7-8-9-10-11-12-13-14-16-15(2)3/h2,4-14H2,1,3H3 |
Clé InChI |
XSYWFEMDEVMTDC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCOC(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


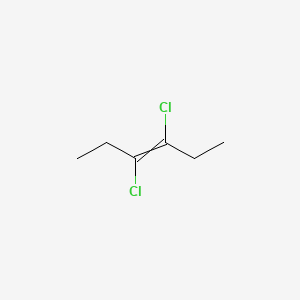
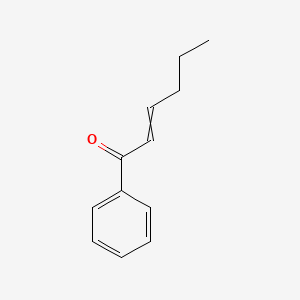
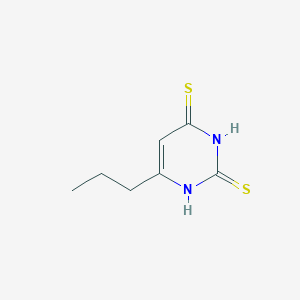
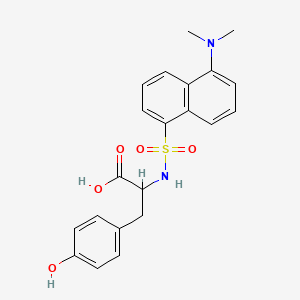
![2-[(3-Nitrophenyl)methylideneamino]benzoic acid](/img/structure/B14658693.png)
![methyl (1R)-3-(4-fluorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;naphthalene-1,5-disulfonic acid](/img/structure/B14658696.png)
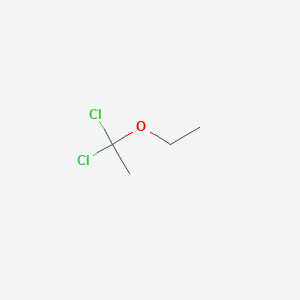
![N-[(Diethylamino)methyl]pyridine-4-carbothioamide](/img/structure/B14658701.png)
